molecular formula C13H13ClN2O3 B2818247 4-(2-chloro-4-methoxyphenyl)-N-(cyanomethyl)-4-oxobutanamide CAS No. 1798036-72-2

4-(2-chloro-4-methoxyphenyl)-N-(cyanomethyl)-4-oxobutanamide

Cat. No.: B2818247
CAS No.: 1798036-72-2
M. Wt: 280.71
InChI Key: SEJKGEOZRRINNH-UHFFFAOYSA-N
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Description

4-(2-chloro-4-methoxyphenyl)-N-(cyanomethyl)-4-oxobutanamide is an organic compound with a complex structure It contains a chloro-substituted methoxyphenyl group, a cyanomethyl group, and an oxobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloro-4-methoxyphenyl)-N-(cyanomethyl)-4-oxobutanamide typically involves multiple steps:

    Formation of the 2-chloro-4-methoxyphenyl intermediate: This step involves the chlorination of 4-methoxyphenol to obtain 2-chloro-4-methoxyphenol.

    Introduction of the cyanomethyl group: This can be achieved through a nucleophilic substitution reaction where a suitable cyanomethylating agent reacts with the intermediate.

    Formation of the oxobutanamide moiety: This step involves the reaction of the intermediate with a suitable butanamide derivative under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloro-4-methoxyphenyl)-N-(cyanomethyl)-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl group in the oxobutanamide moiety can be reduced to form alcohol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-chloro-4-methoxyphenyl)-N-(cyanomethyl)-4-oxobutanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a bioactive compound.

Mechanism of Action

The mechanism of action of 4-(2-chloro-4-methoxyphenyl)-N-(cyanomethyl)-4-oxobutanamide involves its interaction with specific molecular targets. The chloro and methoxy groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The cyanomethyl group can also play a role in binding to specific sites on proteins or nucleic acids, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-methoxyphenol: A simpler compound with similar functional groups but lacking the cyanomethyl and oxobutanamide moieties.

    4-methoxyphenyl isocyanate: Contains the methoxyphenyl group but differs in the presence of the isocyanate group instead of the cyanomethyl and oxobutanamide groups.

Uniqueness

4-(2-chloro-4-methoxyphenyl)-N-(cyanomethyl)-4-oxobutanamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-(2-chloro-4-methoxyphenyl)-N-(cyanomethyl)-4-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c1-19-9-2-3-10(11(14)8-9)12(17)4-5-13(18)16-7-6-15/h2-3,8H,4-5,7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJKGEOZRRINNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CCC(=O)NCC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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